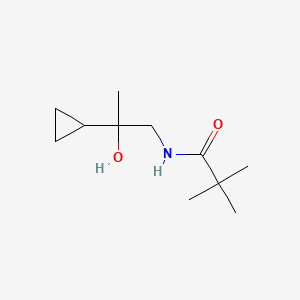![molecular formula C12H17NO2 B2614896 4-Methyl-2-[(oxan-2-yl)methoxy]pyridine CAS No. 2200106-94-9](/img/structure/B2614896.png)
4-Methyl-2-[(oxan-2-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[(oxan-2-yl)methoxy]pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. It is a pyridine derivative with a unique molecular structure that makes it an interesting subject for research.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[(oxan-2-yl)methoxy]pyridine is not fully understood, but it is believed to work through the inhibition of various enzymes and proteins. In pharmaceutical applications, it has been shown to inhibit the replication of certain viruses and to induce programmed cell death in cancer cells. In agrochemical applications, it has been shown to inhibit the growth of certain pests and weeds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-2-[(oxan-2-yl)methoxy]pyridine are still being studied. In pharmaceutical applications, it has been shown to have low toxicity and to be well-tolerated by cells. In agrochemical applications, it has been shown to have low environmental impact and to be effective at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-2-[(oxan-2-yl)methoxy]pyridine in lab experiments is its unique molecular structure, which makes it an interesting subject for research. Another advantage is its low toxicity and environmental impact. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its effectiveness.
Zukünftige Richtungen
There are many future directions for research on 4-Methyl-2-[(oxan-2-yl)methoxy]pyridine. In pharmaceutical applications, future research could focus on optimizing its antiviral and anticancer properties, as well as exploring its potential as a treatment for other diseases. In agrochemical applications, future research could focus on developing more effective and environmentally friendly pesticides and herbicides. In materials science, future research could focus on using 4-Methyl-2-[(oxan-2-yl)methoxy]pyridine as a building block for the synthesis of novel materials with unique properties.
Synthesemethoden
The synthesis of 4-Methyl-2-[(oxan-2-yl)methoxy]pyridine involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2-(hydroxymethyl)tetrahydrofuran in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form the final product.
Wissenschaftliche Forschungsanwendungen
The unique molecular structure of 4-Methyl-2-[(oxan-2-yl)methoxy]pyridine makes it an interesting subject for research in various fields. In pharmaceuticals, it has been studied for its potential as an antiviral and anticancer agent. In agrochemicals, it has been studied for its potential as a pesticide and herbicide. In materials science, it has been studied for its potential as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
4-methyl-2-(oxan-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-5-6-13-12(8-10)15-9-11-4-2-3-7-14-11/h5-6,8,11H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJLOVLOFYZMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2614816.png)


![2-[(3-Bromobenzyl)thio]nicotinic acid](/img/structure/B2614821.png)

![N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2614823.png)


![Tert-butyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate](/img/structure/B2614830.png)


